REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5](=O)[CH2:6][O:7][C:8]1[C:13]([Cl:14])=[CH:12][C:11]([Cl:15])=[CH:10][C:9]=1[Cl:16])[CH2:2][CH3:3].C1(C)C=CC=CC=1.CSC.B>CO>[Cl:14][C:13]1[CH:12]=[C:11]([Cl:15])[CH:10]=[C:9]([Cl:16])[C:8]=1[O:7][CH2:6][CH2:5][NH:4][CH2:1][CH2:2][CH3:3] |f:2.3|
|
Name
|
N-(n-propyl)-2,4,6-trichlorophenoxyacetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)NC(COC1=C(C=C(C=C1Cl)Cl)Cl)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling in HCl gas
|
Type
|
TEMPERATURE
|
Details
|
Afterwards, the system was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by stripping
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil was dissolved in methanol which
|
Type
|
DISSOLUTION
|
Details
|
The oil was next dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
The organic solution was washed with a sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)OCCNCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |